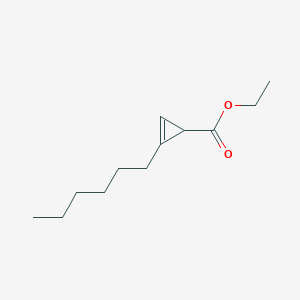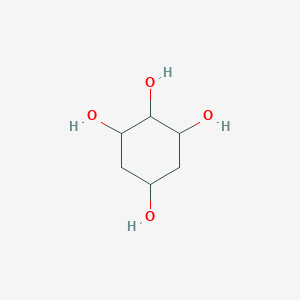
1,2,3,5-Cyclohexanetetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,5-Cyclohexanetetrol is an organic compound that belongs to the class of cyclitols, which are cyclic polyols. Its molecular formula is C₆H₁₂O₄, and it consists of a cyclohexane ring with four hydroxyl groups (-OH) attached at the 1, 2, 3, and 5 positions. This compound is one of several isomers of cyclohexanetetrol, each differing in the positions of the hydroxyl groups on the cyclohexane ring .
Métodos De Preparación
The synthesis of 1,2,3,5-Cyclohexanetetrol can be achieved through various methods:
Reduction or Hydrogenation: This involves the reduction or hydrogenation of cyclohexenetetrols, tri-hydroxycyclohexanones, pentahydroxycyclohexanones, hydroxylated aromatic hydrocarbons, or hydroxylated quinones.
Hydrogenolysis: The hydrogenolysis of dibromocyclohexanetetrols can also yield this compound.
Hydration: The hydration of diepoxycyclohexanes is another method used for its synthesis.
Hydroxylation: Hydroxylation of cyclohexadienes or cyclohexenediols can also produce this compound.
Análisis De Reacciones Químicas
1,2,3,5-Cyclohexanetetrol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to cyclohexane derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Hydrogenation: Hydrogenation reactions can further reduce the compound to simpler cyclohexane derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for hydrogenation reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,5-Cyclohexanetetrol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a scaffold for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2,3,5-Cyclohexanetetrol involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclohexane ring allow it to participate in hydrogen bonding and other interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes, making it a compound of interest in medicinal chemistry .
Comparación Con Compuestos Similares
1,2,3,5-Cyclohexanetetrol can be compared with other cyclohexanetetrol isomers, such as:
1,2,3,4-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 3, and 4 positions.
1,2,4,5-Cyclohexanetetrol: This isomer has hydroxyl groups at the 1, 2, 4, and 5 positions.
The uniqueness of this compound lies in the specific arrangement of its hydroxyl groups, which can result in different chemical and biological properties compared to its isomers.
Propiedades
Número CAS |
136936-97-5 |
|---|---|
Fórmula molecular |
C6H12O4 |
Peso molecular |
148.16 g/mol |
Nombre IUPAC |
cyclohexane-1,2,3,5-tetrol |
InChI |
InChI=1S/C6H12O4/c7-3-1-4(8)6(10)5(9)2-3/h3-10H,1-2H2 |
Clave InChI |
SNGBOMOBDFAYFR-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC(C(C1O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Hydroxy-2-[(octylsulfanyl)methyl]-4H-pyran-4-one](/img/structure/B14263698.png)
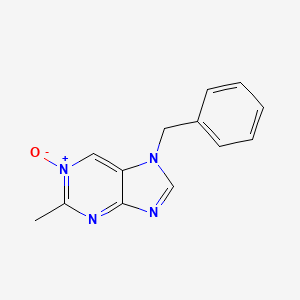

![1-Bromo-2-[(3-phenylprop-2-en-1-yl)oxy]benzene](/img/structure/B14263727.png)
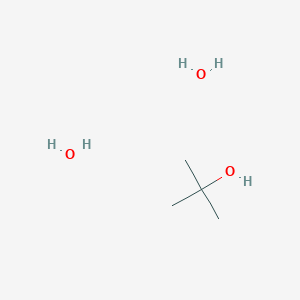
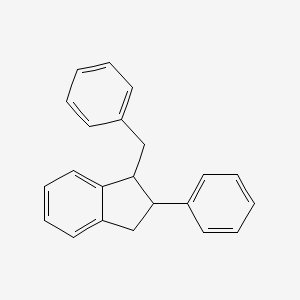
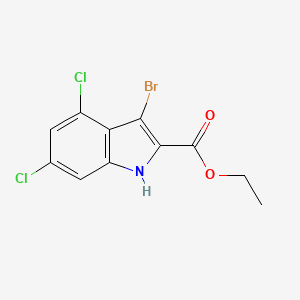
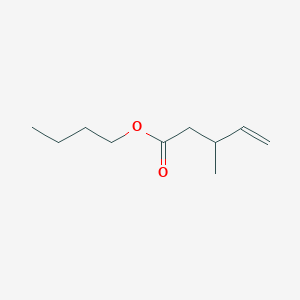
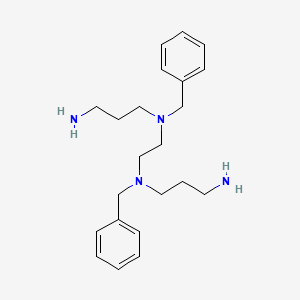
![(Thiene-2,5-diyl)bis[chloro(dimethyl)germane]](/img/structure/B14263762.png)
![3-Phenyl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14263767.png)
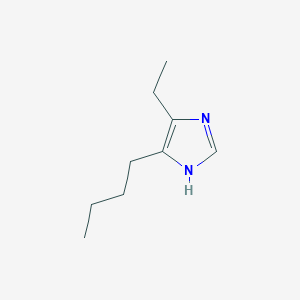
![Benzamide, N-[3-(4-nitrophenyl)-4-oxo-2-thiazolidinylidene]-](/img/structure/B14263775.png)
